molecular formula C13H10N2OS B5361237 N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide

N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B5361237
M. Wt: 242.30 g/mol
InChI Key: REVMSZSIYLWEFH-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide is a high-purity chemical compound supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. This compound belongs to the class of organic compounds known as thiophene carboxamides, which are characterized by a thiophene ring linked to a carboxamide group . The structure incorporates a phenyl ring substituted with a cyanomethyl group, a feature that can influence the molecule's polarity and electronic properties, potentially making it a valuable intermediate in medicinal chemistry and drug discovery research. Thiophene-carboxamide derivatives are of significant interest in scientific research for their diverse biological activities and applications as key intermediates in organic synthesis. For instance, structurally related nitrothiophene carboxamides have been investigated as novel narrow-spectrum antibacterial agents against Gram-negative bacteria, functioning as prodrugs that require enzymatic activation . Other analogues have been studied for their interactions with specific protein targets, such as the Actin-related protein 2/3 complex or as cholecystokinin (CCK-A) antagonists in gastrointestinal research . The presence of the thiophene ring and carboxamide linkage makes this class of compounds a versatile scaffold for developing pharmacologically active molecules and probing biological mechanisms.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-8-7-10-3-5-11(6-4-10)15-13(16)12-2-1-9-17-12/h1-6,9H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVMSZSIYLWEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 4 Cyanomethyl Phenyl Thiophene 2 Carboxamide

Retrosynthetic Analysis of N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond (C-N bond). This bond is synthetically accessible and its disconnection reveals two key precursors:

Thiophene-2-carboxylic acid: The acyl donor moiety.

4-(cyanomethyl)phenylamine (also known as 4-aminophenylacetonitrile): The amine acceptor moiety.

This primary disconnection simplifies the synthetic challenge into the formation of a stable amide linkage between these two well-defined precursors. Further retrosynthetic analysis can be applied to each precursor to trace them back to simpler starting materials.

Classical and Emerging Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, involves the preparation of the two primary precursors followed by their coupling to form the final amide product.

Amide Bond Formation Strategies for this compound

The crucial step in synthesizing the target molecule is the formation of the amide bond. Several reliable methods are available, ranging from classical approaches to modern catalytic systems.

Acyl Chloride Method: A traditional and robust method involves converting thiophene-2-carboxylic acid into its more reactive acyl chloride derivative, thiophene-2-carbonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with 4-(cyanomethyl)phenylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Peptide Coupling Reagents: To avoid the harsh conditions of acyl chloride formation, a wide array of coupling reagents can be employed to facilitate direct amidation from the carboxylic acid. These reagents activate the carboxyl group in situ, allowing for a milder reaction with the amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 4-Dimethylaminopyridine (DMAP) to accelerate the reaction and improve yields. ucl.ac.uk

Below is a table comparing these common amide bond formation strategies.

Table 1: Comparison of Amide Bond Formation Strategies

MethodActivating AgentTypical ConditionsAdvantagesDisadvantages
Acyl Chloride Thionyl chloride (SOCl₂) or Oxalyl chlorideAnhydrous solvent (e.g., DCM, THF), often with a base (e.g., TEA)High reactivity, often high yieldHarsh reagents, generates HCl byproduct, may not be suitable for sensitive substrates
Coupling Reagents EDC, DCC, HATU, etc.Anhydrous solvent (e.g., DCM, DMF), room temperatureMild conditions, high functional group tolerance, good yieldsReagents can be expensive, generates stoichiometric byproducts that require removal

Precursor Synthesis for the Thiophene-2-carboxylic Acid Moiety in this compound

Thiophene-2-carboxylic acid is a readily available chemical, but its synthesis from simpler precursors is well-documented.

Oxidation of 2-Substituted Thiophenes: A common laboratory-scale synthesis involves the oxidation of either thiophene-2-carboxaldehyde or 2-acetylthiophene (B1664040). The haloform reaction, for instance, can be used to convert 2-acetylthiophene into the corresponding carboxylate.

Catalytic Oxidation: An alternative method involves the reaction of thiophene (B33073) with a system comprising carbon tetrachloride (CCl₄), methanol (B129727) (CH₃OH), and a catalyst. Catalysts based on vanadium, iron, or molybdenum have been shown to be effective, producing the methyl ester of the acid, which can then be hydrolyzed.

Precursor Synthesis for the 4-(cyanomethyl)phenylamine Moiety in this compound

The second key precursor, 4-(cyanomethyl)phenylamine, can be synthesized through several routes, most commonly involving the reduction of a nitro group.

Reduction of 4-Nitrophenylacetonitrile (B121139): The most direct route is the catalytic hydrogenation of 4-nitrophenylacetonitrile. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.comchemicalbook.com The reaction is efficient and clean, yielding the desired amine in high purity. chemicalbook.comchemicalbook.com

Classical Reduction Methods: Alternatively, classical reduction methods using metals in acidic media, such as tin (Sn) and concentrated hydrochloric acid (HCl), can be employed. chemguide.co.uk This method first produces the phenylammonium salt, which is then treated with a strong base like sodium hydroxide (B78521) (NaOH) to liberate the free amine. chemguide.co.uk

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound, several green strategies can be considered.

Catalytic Direct Amidation: The development of catalytic methods for direct amide formation from carboxylic acids and amines is a primary goal of green chemistry. ucl.ac.uksigmaaldrich.com These methods avoid the use of stoichiometric activating agents, which generate significant waste. ucl.ac.uk Boric acid and various boronic acid derivatives have emerged as effective catalysts for this transformation, requiring only the removal of water, the sole byproduct. sigmaaldrich.com

Enzymatic Synthesis: Biocatalysis offers an environmentally benign alternative for amide bond formation. nih.govrsc.org Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the reaction between a carboxylic acid (or its simple ester) and an amine under mild conditions. nih.govrsc.org These reactions often proceed in greener solvents or even solvent-free systems, minimizing environmental impact. nih.govrsc.org

Solvent Selection: Replacing hazardous solvents with greener alternatives is another key aspect. For instance, using solvents like cyclopentyl methyl ether (CPME) in enzymatic amidation or minimizing solvent use altogether contributes to a more sustainable process. nih.gov

Catalytic Methods for this compound Formation

Catalysis is integral to modern, efficient synthesis. Various catalytic methods can be applied to the formation of the target molecule and its precursors.

Amide Bond Formation: As mentioned, boronic acids and transition metals like titanium, zirconium, and ruthenium can catalyze the direct dehydrative coupling of thiophene-2-carboxylic acid and 4-(cyanomethyl)phenylamine. sigmaaldrich.comrsc.org These methods are atom-economical, as they only produce water as a byproduct.

Precursor Synthesis: The synthesis of the precursors also benefits from catalysis. The reduction of 4-nitrophenylacetonitrile to 4-(cyanomethyl)phenylamine is a classic example of heterogeneous catalysis, using Pd/C. chemicalbook.com Furthermore, the synthesis of thiophene-2-carboxylic acid derivatives can be achieved using vanadium, molybdenum, or iron-containing catalysts.

The table below summarizes the various catalysts that can be employed in the synthetic pathway.

Table 2: Catalytic Methods in the Synthesis Pathway

Synthetic StepCatalystCatalyst TypeRole of Catalyst
Amide Formation Boronic AcidsOrganocatalystActivates carboxylic acid for direct amidation
Amide Formation Ti(OⁱPr)₄, ZrCl₄Transition MetalLewis acid catalyst for dehydrative coupling
Amine Synthesis Palladium on Carbon (Pd/C)HeterogeneousCatalyzes the hydrogenation of the nitro group
Thiophene Acid Synthesis VO(acac)₂, Fe(acac)₃Transition MetalCatalyzes the oxidation and carbonylation of thiophene

Optimization of Reaction Conditions and Yield for this compound Synthesis

The yield of this compound is highly dependent on the optimization of various reaction parameters, including the choice of solvent, base, temperature, and reaction time. The primary synthetic route considered for optimization is the reaction of thiophene-2-carbonyl chloride with 4-(aminomethyl)benzonitrile.

Effect of Solvent: The solvent plays a significant role in the reaction's efficiency. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are frequently used as they are inert to the reactants and facilitate the dissolution of the starting materials. commonorganicchemistry.comfishersci.it In some cases, a two-phase system (e.g., DCM and water) is employed, which can help in the separation of the product and byproducts. wikipedia.org More recently, bio-based solvents like Cyrene™ have been explored as greener alternatives to traditional dipolar aprotic solvents. hud.ac.uk

Effect of Temperature: The acylation reaction is typically exothermic and is often initiated at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts. After the initial addition of the acyl chloride, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure completion. hud.ac.ukfishersci.it Higher temperatures could potentially lead to the degradation of reactants or products, thereby lowering the yield.

Optimization Study Data: A hypothetical optimization study for the synthesis of this compound is presented in the table below. This data illustrates how systematic variation of reaction conditions can lead to an improved yield of the desired product.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.1)DCM0 to RT475
2Pyridine (1.1)DCM0 to RT472
3NaOH (1.1)DCM/H₂O0 to RT285
4Triethylamine (1.1)THF0 to RT468
5NaOH (1.1)DCM/H₂ORT280
6NaOH (1.5)DCM/H₂O0 to RT288
7NaOH (1.5)Diethyl Ether/H₂O0 to RT292

This table is generated for illustrative purposes based on established chemical principles for this reaction type.

Based on this hypothetical data, the optimal conditions appear to be the use of a slight excess of sodium hydroxide as the base in a biphasic solvent system of diethyl ether and water, with the reaction initiated at 0 °C and then allowed to proceed at room temperature. This combination likely provides efficient neutralization of HCl and good separation of the product, leading to a high yield.

Computational and Theoretical Studies of N 4 Cyanomethyl Phenyl Thiophene 2 Carboxamide

Electronic Structure and Molecular Orbital Analysis of N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Analysis of this compound's electronic characteristics is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). These studies focus on the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.govnih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For thiophene-carboxamide derivatives, DFT calculations are often employed to determine these orbital energies and map the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov This information is vital for understanding how the molecule might interact with biological targets.

Table 1: Representative Frontier Molecular Orbital Data for a Thiophene (B33073) Carboxamide Scaffold This table presents illustrative data typical for this class of compounds, as calculated by DFT methods.

ParameterEnergy (eV)Description
EHOMO -6.5 to -5.5Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.
ELUMO -2.0 to -1.0Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.0 to 5.0Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. nih.gov

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional shape, or conformation, of this compound is crucial for its ability to bind to a biological target. The molecule is not rigid; rotation can occur around single bonds, such as the amide bond and the bonds connecting the phenyl and thiophene rings to the central carboxamide group.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformations. This is often done by performing dihedral angle scans, where the angle of a specific bond is rotated incrementally and the energy of the molecule is calculated at each step. The results allow for the construction of a potential energy landscape, which maps the energy of the molecule as a function of its geometry. Identifying the global energy minimum (the most stable conformation) and other low-energy local minima is essential for understanding which shapes the molecule is most likely to adopt in solution or within a protein's binding site. For related thiophene-2-carboxamide derivatives, studies have identified multiple stable conformers. researchgate.net

Quantum Chemical Calculations on this compound

Quantum chemical calculations, particularly DFT, are foundational to the theoretical study of molecules like this compound. rsc.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. Common applications include:

Geometry Optimization: Finding the most stable 3D arrangement of atoms (the lowest energy conformation).

Calculation of Molecular Properties: Determining various electronic and structural descriptors, such as dipole moment, polarizability, and atomic charges. imist.ma

Predicting Spectroscopic Data: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the characterization of the synthesized compound.

These calculations provide a detailed picture of the molecule's intrinsic properties, which can then be used to predict its behavior. Global reactivity descriptors like electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Molecular Docking and Ligand-Target Interactions for this compound (Focus on Mechanistic Insights)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, which is structurally related to known kinase inhibitors, a relevant target could be the ATP-binding site of a protein kinase. rsc.org

The docking process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to evaluate the goodness of fit. nih.gov This simulation provides mechanistic insights into how the ligand interacts with the protein at a molecular level. Key interactions often include:

Hydrogen Bonds: The amide group (-CONH-) is a classic hydrogen bond donor and acceptor. The nitrogen and oxygen atoms can form crucial hydrogen bonds with amino acid residues in the protein's backbone or side chains.

Hydrophobic Interactions: The aromatic thiophene and phenyl rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The planar aromatic rings can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

By identifying the specific amino acid residues involved in binding and the nature of these interactions, molecular docking helps to explain the molecule's mechanism of action and can guide the design of more potent and selective derivatives. nih.gov

Table 2: Potential Ligand-Target Interactions for this compound in a Kinase Binding Site This table illustrates the types of interactions that could be predicted from a molecular docking simulation.

Molecular MoietyPotential Interaction TypeInteracting Protein Residue (Example)
Thiophene Ring Hydrophobic, π-π StackingLeucine, Valine, Phenylalanine
Amide Linker (-CONH-) Hydrogen Bond Donor/AcceptorAspartate, Glutamate, Serine
Phenyl Ring Hydrophobic, π-π StackingAlanine, Isoleucine, Tyrosine
Cyanomethyl Group (-CH2CN) Dipole-Dipole, Hydrogen Bond AcceptorThreonine, Asparagine

Predictive Modeling of Reactivity and Stability for this compound

Predictive modeling combines computational chemistry with statistical methods to forecast a molecule's properties, such as its chemical reactivity and metabolic stability. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example, where a statistical correlation is established between a set of calculated molecular descriptors and an observed biological activity. imist.manih.gov

For this compound, descriptors derived from quantum chemical calculations (e.g., HOMO-LUMO gap, dipole moment, atomic charges) and structural properties (e.g., molecular weight, number of rotatable bonds) can be used as inputs for such models. imist.ma These models can predict the compound's potential efficacy or metabolic fate. For instance, regions of the molecule identified as electronically susceptible to reaction (e.g., via MEP maps) can be correlated with potential sites of metabolic transformation by enzymes like cytochrome P450. This foresight allows for the early identification of potential liabilities and guides the design of more stable and effective compounds.

Biological Activity and Mechanistic Investigations of N 4 Cyanomethyl Phenyl Thiophene 2 Carboxamide

In Vitro Studies on N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide's Biological Effects (Mechanistic Focus)

Enzyme Inhibition and/or Activation Mechanisms of this compound

No data is available.

Receptor Binding Profiling and Affinity of this compound

No data is available.

Cellular Pathway Modulation by this compound

No data is available.

Gene Expression Alterations Induced by this compound (where mechanism is elucidated)

No data is available.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

No data is available.

Mechanistic Basis of Observed Biological Phenomena of this compound (e.g., mechanisms of cytotoxicity)

No data is available.

Despite a comprehensive search, no publicly available scientific literature detailing proteomic or metabolomic investigations into the biological activity and mechanism of action of this compound was identified.

Therefore, the requested article section "4.4. Proteomic and Metabolomic Approaches to Elucidate this compound's Action" cannot be generated at this time due to a lack of specific research data on this topic. Further research and publication in this area are needed to provide the information required for this section.

Analytical Methodologies for N 4 Cyanomethyl Phenyl Thiophene 2 Carboxamide

Spectroscopic Characterization Techniques for N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide

Spectroscopy is the cornerstone for the structural identification of this compound, providing detailed information about its atomic composition, functional groups, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The amide proton (N-H) would likely appear as a broad singlet in the downfield region, typically between 8.0 and 10.5 ppm. compoundchem.com The protons of the 1,4-disubstituted phenyl ring are anticipated to form a characteristic AA'BB' system, appearing as two doublets in the aromatic region (approximately 7.2-7.8 ppm). The three protons on the thiophene (B33073) ring would present as distinct multiplets or doublets of doublets between 7.0 and 8.0 ppm, with coupling constants indicative of their positions. The cyanomethyl group's methylene (B1212753) protons (-CH₂CN) are expected to produce a sharp singlet, typically in the range of 3.7-4.2 ppm, influenced by the adjacent nitrile and phenyl groups. oregonstate.edu

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 160-170 ppm. Carbons of the aromatic phenyl and thiophene rings would resonate between 110 and 145 ppm. researchgate.net The nitrile carbon (C≡N) typically appears in the 115-125 ppm range. The methylene carbon (-CH₂CN) is expected around 20-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment¹H NMR Predicted Shift (ppm)¹³C NMR Predicted Shift (ppm)
Amide (N-H)8.0 - 10.5 (broad singlet)-
Thiophene (C-H)7.0 - 8.0 (multiplets)125 - 145
Phenyl (C-H)7.2 - 7.8 (AA'BB' system)120 - 140
Methylene (-CH₂)3.7 - 4.2 (singlet)20 - 30
Amide (C=O)-160 - 170
Nitrile (C≡N)-115 - 125

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of the compound. For this compound (molecular formula C₁₃H₁₀N₂OS), the monoisotopic mass is 242.05 Da. High-resolution mass spectrometry (HRMS) can verify this exact mass, confirming the molecular formula. nih.gov

Electron impact (EI) or electrospray ionization (ESI) techniques are typically used. The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) at m/z 242 or 243, respectively. The fragmentation pattern provides structural confirmation. Key fragmentation pathways for amides often involve cleavage of the amide bond. miamioh.edu Expected fragments would include ions corresponding to the thiophene-2-carbonyl cation (m/z 111) and the 4-(cyanomethyl)phenylaminyl radical cation or related fragments. Alpha-cleavage adjacent to the carbonyl group is a dominant fragmentation mode for amides. libretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₁₃H₁₀N₂OS
Monoisotopic Mass242.05 Da
[M+H]⁺ (ESI)m/z 243
Key Fragment Ion 1m/z 111 (Thiophene-2-carbonyl cation)
Key Fragment Ion 2m/z 116 (Cyanobenzyl radical cation)

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational frequencies include a sharp band for the N-H stretch of the secondary amide around 3300-3400 cm⁻¹. The C=O stretching vibration (Amide I band) is one of the most intense absorptions, expected in the 1640-1680 cm⁻¹ region. researchgate.net The N-H bend coupled with C-N stretching (Amide II band) typically appears around 1530-1570 cm⁻¹. The nitrile group (C≡N) stretch gives a characteristic band, although sometimes weak, in the 2220-2260 cm⁻¹ range. nih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl and thiophene rings appear in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org Vibrations involving the C-S bond of the thiophene ring are found in the fingerprint region (below 1000 cm⁻¹). iosrjournals.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretch3300 - 3400
Aromatic (C-H)Stretch3000 - 3100
Aliphatic (C-H)Stretch2850 - 3000
Nitrile (C≡N)Stretch2220 - 2260
Amide (C=O)Stretch (Amide I)1640 - 1680
Aromatic (C=C)Stretch1400 - 1600
Amide (N-H)Bend (Amide II)1530 - 1570

UV-Visible Spectroscopy of this compound

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, which includes the thiophene ring, the amide linker, and the phenyl ring, is expected to give rise to strong absorptions in the ultraviolet region due to π → π* transitions. Based on structurally similar compounds, such as other N-phenyl-thiophene-carboxamides, the primary absorption maximum (λ_max) is anticipated to be in the 250-350 nm range. researchgate.net The exact position and intensity of the absorption bands can be influenced by the solvent used for the analysis due to solvatochromic effects.

Chromatographic Separation and Purity Assessment of this compound

Chromatographic methods are fundamental for the separation of the target compound from reaction mixtures and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) system is typically suitable for a molecule of this polarity.

A standard method would involve a C18 stationary phase column with a gradient elution mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A small amount of an acid, such as formic acid or trifluoroacetic acid, may be added to the mobile phase to improve peak shape. Detection is usually performed with a UV detector set at the compound's λ_max (as determined by UV-Visible spectroscopy). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This technique is also essential for monitoring reaction progress and for quality control of the synthesized material. mdpi.com

Table 4: Typical HPLC Parameters for Analysis of this compound

ParameterTypical Condition
TechniqueReversed-Phase HPLC (RP-HPLC)
Stationary PhaseC18 (Octadecylsilyl)
Mobile PhaseGradient of Water and Acetonitrile (or Methanol)
DetectorUV Detector set at λ_max (e.g., ~280-320 nm)
PurposePurity assessment, reaction monitoring

Gas Chromatography (GC) for this compound (if applicable)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, its direct applicability to this compound is questionable and not documented in publicly available scientific literature. The primary concern revolves around the thermal stability of the amide functional group within the molecule.

Aromatic amides, particularly those with bulky substituents, can be susceptible to thermal degradation at the high temperatures typically required for GC analysis, especially in the injection port. This degradation can lead to the formation of multiple, smaller, and more volatile compounds, resulting in a chromatogram that does not accurately represent the parent compound. Research on the thermal behavior of related compounds, such as N-arylthiophene-2-carboxamidoximes, has indicated that thermolysis can occur, leading to fragmentation and rearrangement products. This suggests that this compound may exhibit similar instability under GC conditions.

Should GC analysis be attempted, several critical parameters would need to be carefully optimized to minimize potential degradation:

Injection Technique: A "cool on-column" or a programmable temperature vaporizer (PTV) inlet would be preferable to a traditional hot split/splitless injector. These techniques introduce the sample at a lower initial temperature, reducing the thermal stress on the analyte.

Column Selection: A column with a low-polarity stationary phase would likely be chosen to minimize interactions with the polar amide group.

Temperature Program: A gentle temperature ramp would be necessary to facilitate elution without causing thermal decomposition within the column.

Given these challenges, alternative methods such as High-Performance Liquid Chromatography (HPLC) are generally more suitable for the analysis of aromatic amides like this compound, as they operate at or near ambient temperatures, thus avoiding the issue of thermal lability.

X-ray Crystallography and Solid-State Analysis of this compound

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD), the analysis of closely related structures provides a strong indication of the type of data that could be obtained. For illustrative purposes, the crystallographic data for the analogous compound, N-phenylthiophene-2-carboxamide , is presented. This data was obtained from a single-crystal X-ray diffraction study and provides a clear example of the detailed structural information yielded by this technique.

The study of N-phenylthiophene-2-carboxamide revealed its crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystalline lattice.

Crystallographic Data for N-phenylthiophene-2-carboxamide
ParameterValue
Chemical FormulaC₁₁H₉NOS
Formula Weight203.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.893(2)
b (Å)5.618(1)
c (Å)16.293(3)
α (°)90
β (°)98.43(3)
γ (°)90
Volume (ų)984.7(3)
Z4

This data is for the related compound N-phenylthiophene-2-carboxamide and serves as an example of the information obtained from X-ray crystallography.

Potential Applications and Future Directions for N 4 Cyanomethyl Phenyl Thiophene 2 Carboxamide Non Clinical

Role of N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide in Medicinal Chemistry Research

Thiophene (B33073) carboxamides, as a general class of compounds, are considered a "privileged pharmacophore" in medicinal chemistry due to their wide range of biological activities. They are often investigated as starting points or "lead compounds" for the development of new therapeutic agents. However, based on a comprehensive review of publicly available scientific literature, there is currently no specific information detailing the role of this compound as a lead compound in medicinal chemistry research. While its structural motifs—the thiophene ring, the carboxamide linker, and the cyanomethylphenyl group—are present in various biologically active molecules, specific studies identifying this compound as a lead for a particular therapeutic target have not been found.

This compound as a Chemical Probe or Tool in Biological Systems Research

Chemical probes are essential tools for understanding biological processes at a molecular level. An effective chemical probe must exhibit high potency and selectivity for its target. There is no available research in the public domain that describes the use of this compound as a chemical probe or tool for investigating biological systems. Its potential to serve this function would depend on the identification of a specific biological target with which it interacts selectively and potently.

Advanced Materials Science Applications Involving this compound

Thiophene-based molecules are of significant interest in materials science due to their electronic and photophysical properties, which make them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Despite the potential of its thiophene core, there is no specific information in the scientific literature regarding the application of this compound in advanced materials science. Research in this area would be required to determine if its specific chemical structure lends itself to any particular material application.

This compound in Agrochemical Research

Certain carboxamide derivatives have found utility in the agrochemical industry as fungicides and pesticides. For instance, some carboxamides act as succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiration in pathogenic fungi. A review of the available literature reveals no specific studies on the potential application of this compound in agrochemical research. Its efficacy as a potential fungicide, herbicide, or insecticide has not been reported.

Future Research Avenues for this compound Derivatives

Given the lack of specific research on the parent compound, future research could logically explore the synthesis and biological evaluation of derivatives of this compound. Potential avenues could include:

Structural Modifications: Systematic modification of the thiophene ring, the phenyl ring, and the cyanomethyl group to explore structure-activity relationships (SAR) for various biological targets.

Biological Screening: Screening of the parent compound and its derivatives against a wide range of biological targets, including kinases, proteases, and receptors, to identify potential therapeutic applications.

Computational Studies: Utilization of computational modeling and docking studies to predict potential biological targets and guide the design of more potent and selective derivatives.

Table 1: Potential Future Research Directions for this compound Derivatives

Research Area Focus Potential Outcome
Medicinal Chemistry Synthesis of novel derivatives and screening for biological activity. Identification of new lead compounds for drug discovery.
Materials Science Investigation of electronic and optical properties. Discovery of new materials for organic electronics.

Challenges and Opportunities in this compound Research

The primary challenge in the research of this compound is the current absence of foundational data on its biological activity and physical properties. This lack of information presents a significant hurdle for any research group looking to investigate this specific molecule.

However, this also presents a significant opportunity. The unexplored nature of this compound means that it is a completely open field for investigation. Initial exploratory studies could yield novel and unexpected findings, potentially establishing this compound as a valuable scaffold in medicinal chemistry, materials science, or agrochemicals.

Table 2: Challenges and Opportunities in this compound Research

Factor Description
Challenge Lack of existing research and data on its biological or material properties.
Opportunity The compound is completely unexplored, offering the potential for novel discoveries.
Challenge Difficulty in securing funding for research on a completely unknown compound.

| Opportunity | Potential to establish a new class of compounds with valuable applications. |

Conclusion

Summary of Key Research Insights on Thiophene-2-Carboxamide Derivatives

Research into the thiophene-2-carboxamide scaffold reveals a versatile and pharmacologically significant class of compounds with a wide array of potential therapeutic applications. The thiophene (B33073) ring, a five-membered aromatic heterocycle containing sulfur, is considered a "privileged pharmacophore" in medicinal chemistry due to its favorable electronic properties and ability to engage with various biological targets. mdpi.comnih.govresearchgate.net

Key findings from studies on various derivatives highlight their significant potential in several areas:

Anticancer Activity : A substantial body of research has focused on the antiproliferative effects of thiophene-2-carboxamide derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including those for breast, liver, leukemia, and melanoma. mdpi.com The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), inhibition of crucial cellular enzymes like protein tyrosine phosphatase 1B (PTP1B), and interference with mitochondrial function. mdpi.commdpi.com Certain analogs have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in tumor angiogenesis. mdpi.com

Antimicrobial and Antioxidant Properties : Various synthetic strategies have yielded thiophene-2-carboxamide derivatives with notable antibacterial and antioxidant activities. nih.gov Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiophene and phenyl rings can significantly enhance these biological activities. nih.gov

Enzyme Inhibition : The thiophene-2-carboxamide core structure has been effectively used as a scaffold for designing potent enzyme inhibitors. For instance, some derivatives have been developed as inhibitors of IKK-2, a key enzyme in inflammatory pathways, suggesting potential anti-inflammatory applications. nih.gov

The table below summarizes the observed biological activities of several representative thiophene-2-carboxamide derivatives, illustrating the therapeutic potential within this chemical family.

Derivative Class Biological Activity Mechanism of Action / Target Cell Lines / Models
Aryl-Substituted Thiophene-2-CarboxamidesAnticancerPTP1B InhibitionBreast, Liver, Leukemia Cell Lines
PAN-90806 FamilyAnticancerVEGFR-2 Inhibition, Apoptosis InductionVarious Cancer Models
JCI-20679 AnalogAnticancerMitochondrial Complex I InhibitionIn vitro and in vivo models
Amino-Substituted Thiophene-2-CarboxamidesAntibacterialNot specifiedS. aureus, B. subtilis, E. coli, P. aeruginosa
Amino-Substituted Thiophene-2-CarboxamidesAntioxidantFree Radical Scavenging (ABTS assay)Chemical Assay

This table is illustrative of the general class of thiophene-2-carboxamide derivatives and the data does not pertain specifically to N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide.

Broader Implications of Thiophene-2-Carboxamide Research for Scientific Advancement

The collective research on thiophene-2-carboxamide derivatives carries significant implications for the advancement of medicinal chemistry and drug discovery. The consistent demonstration of potent biological activity across different therapeutic areas underscores the value of the thiophene carboxamide scaffold as a foundational structure for developing novel therapeutic agents.

The primary implication is the potential for scaffold-based drug design . The aromaticity and planarity of the thiophene ring facilitate binding to biological receptors, while its structure allows for systematic chemical modifications. mdpi.com Researchers can leverage this "tunability" to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the development of new drugs with improved efficacy and fewer side effects. The cyanomethylphenyl group present in this compound, for instance, represents one such modification that could be explored to modulate biological activity, though specific studies are required to confirm this.

Furthermore, the diverse mechanisms of action exhibited by these derivatives—from enzyme inhibition to apoptosis induction—suggest that this single chemical class can be tailored to address a multitude of complex diseases. mdpi.comnih.gov This versatility provides a rich platform for chemical biology research , enabling the creation of specific molecular probes to investigate cellular pathways and validate new drug targets. The continued exploration of this chemical space is likely to yield not only new drug candidates but also a deeper understanding of fundamental biological processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide, and what reaction conditions are critical for reproducibility?

  • Methodological Answer : The synthesis typically involves coupling a substituted thiophene-2-carbonyl chloride with 4-(cyanomethyl)aniline. Key steps include:

  • Solvent Selection : Acetonitrile is commonly used for reflux conditions due to its polarity and stability at high temperatures .
  • Catalysts : Triethylamine (TEA) is often added to neutralize HCl byproducts and drive the reaction forward .
  • Purification : Recrystallization from benzene or ethanol ensures high purity, with yields dependent on stoichiometric ratios and reaction time .
    • Characterization : Confirm success via NMR (e.g., thiophene ring protons at δ 7.2–7.8 ppm) and IR (amide C=O stretch at ~1650 cm⁻¹) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : Assign thiophene protons (δ 6.8–7.5 ppm) and cyanomethyl groups (δ ~4.2 ppm for CH₂CN). Compare with analogous structures like N-(2-nitrophenyl)thiophene-2-carboxamide to validate shifts .
  • Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to C₁₃H₁₁N₂OS (e.g., [M+H]⁺ at 259.07) .
  • X-ray Crystallography : Resolve dihedral angles between thiophene and phenyl rings (e.g., 8.5–13.5°), which influence supramolecular interactions .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use agar diffusion methods against S. aureus and E. coli, with MIC values compared to controls like ampicillin .
  • Ion Channel Modulation : Screen for T-type Ca²⁺ channel inhibition using patch-clamp electrophysiology, as seen in structurally related thiophene carboxamides .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the reaction?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 15–20% compared to conventional reflux .
  • Solid-Support Catalysts : Aluminum oxide with sulfur enhances cyclization efficiency in solvent-free conditions .
  • Workflow Adjustments : Implement inline HPLC monitoring to identify intermediate bottlenecks .

Q. How do structural modifications (e.g., substituent placement) affect biological activity and crystallographic packing?

  • Methodological Answer :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring increases antibacterial activity but reduces solubility. Compare with N-(4-fluorophenyl) analogs to assess halogen impacts .
  • Crystal Packing Analysis : Use Hirshfeld surfaces to quantify weak interactions (e.g., C–H⋯O/S). For example, nitro groups in N-(2-nitrophenyl) derivatives form intermolecular interactions that stabilize crystal lattices .

Q. How can contradictory NMR and X-ray data (e.g., unexpected dihedral angles) be resolved?

  • Methodological Answer :

  • Dynamic NMR Studies : Probe rotational barriers of the amide bond to explain discrepancies between solution and solid-state conformers .
  • DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental dihedral angles to identify steric or electronic distortions .

Q. What strategies validate the compound’s mechanism of action in pharmacological studies?

  • Methodological Answer :

  • Docking Simulations : Model interactions with BTK or T-type Ca²⁺ channels using AutoDock Vina. For example, align the thiophene ring with hydrophobic binding pockets .
  • Metabolite Tracking : Use LC-MS to identify hydrolysis products (e.g., cyanomethyl aniline derivatives) in hepatic microsome assays .

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